2-(1-ethoxyethyl)-1H-imidazole

Vue d'ensemble

Description

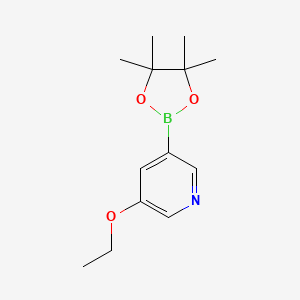

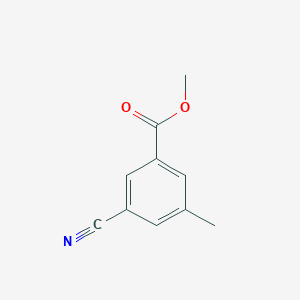

2-(1-ethoxyethyl)-1H-imidazole (EEI) is a heterocyclic aromatic compound that is a derivative of imidazole. It is a colorless, volatile, and water-soluble liquid with a boiling point close to room temperature. It is a common reagent used in organic synthesis, and has a wide range of uses in scientific research. EEI has been studied for its potential applications in biochemistry, pharmacology, and other fields.

Applications De Recherche Scientifique

Synthesis and Spectral Characterization

Imidazole derivatives, including 2-(1-ethoxyethyl)-1H-imidazole, are synthesized and characterized for their spectral properties using techniques such as NMR and FT-IR. These compounds are of interest due to the biological and pharmaceutical significance of the imidazole ring, which is known for its pharmacokinetic characteristics enhancing solubility and bioavailability in medicinal applications. The diverse structure reactions and synthesis methods of imidazole-containing compounds offer vast potential in medicinal chemistry, particularly due to their antimicrobial and anticancer activities (Ramanathan, 2017).

Corrosion Inhibition

Research on imidazole derivatives extends to their application as corrosion inhibitors, particularly for metals in acidic environments. These compounds, synthesized through methods like microwave irradiation, show significant corrosion inhibition efficiency, attributed to strong adsorption to metal surfaces. The presence of functional groups such as OH, NH2, and OCH3 in imidazole derivatives enhances their efficacy, with some derivatives achieving up to 96% corrosion inhibition efficiency. The adsorption of these molecules follows the Langmuir model, indicating a mixed type of adsorption (physisorption and chemisorption), and their use is supported by various analytical techniques including SEM, XPS, and XRD (Prashanth et al., 2021).

Electrochemical Properties and Surface Analysis

Imidazole derivatives also demonstrate noteworthy electrochemical properties, serving as effective inhibitors for stainless steel corrosion in acidic solutions. Novel ionic liquids derived from imidazole show exceptional inhibitory effects at low concentrations, enhancing corrosion resistance by inhibiting both cathodic and anodic processes. The effectiveness of these inhibitors is linked to their adsorption capacity, with detailed analysis provided by electrochemical measurements, surface studies, and theoretical methods such as DFT & Monte Carlo Simulation. XPS analysis further supports the interaction between these compounds and metal surfaces, showcasing their potential in corrosion protection applications (El-Katori et al., 2021).

Reactivity and Molecular Interactions

Imidazole derivatives' reactivity and interactions at the molecular level are subjects of extensive study, combining experimental and computational approaches. New imidazole derivatives are synthesized and analyzed for their spectroscopic properties and reactive characteristics using DFT calculations and molecular dynamics simulations. These studies focus on understanding the molecular orbitals, electrostatic potential, and interaction with water molecules, providing insights into their potential biological activities and interactions with proteins (Hossain et al., 2018).

Pharmacological Applications

The pharmacological potential of imidazole derivatives is explored through synthesis and evaluation against various biological targets. These compounds show hormonal activity and antiproliferative effects against cancer cell lines, with some exhibiting strong inhibitory effects on enzymes like cyclooxygenase. The structure-activity relationship of these derivatives provides valuable insights into their mode of action, including possible interference in biological pathways such as the arachidonic acid cascade (Wiglenda et al., 2005).

Propriétés

IUPAC Name |

2-(1-ethoxyethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-10-6(2)7-8-4-5-9-7/h4-6H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQDCYYPJDMFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-ethoxyethyl)-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

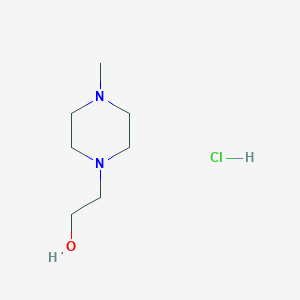

![tert-butyl 3-[(dimethylamino)methylene]-4-oxotetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1423227.png)